molecular formula C7H15ClFNO2S B13566673 (Azepan-4-yl)methanesulfonylfluoridehydrochloride

(Azepan-4-yl)methanesulfonylfluoridehydrochloride

Cat. No.: B13566673
M. Wt: 231.72 g/mol
InChI Key: CVFXFINQHMNMIZ-UHFFFAOYSA-N
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Description

(Azepan-4-yl)methanesulfonylfluoridehydrochloride is a synthetic organic compound intended for research and experimental use only. It is not approved for human or veterinary use. This molecule is hypothesized to be a derivative of a seven-membered azepane ring, a nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry and drug discovery . The structure suggests potential as a key intermediate or building block in organic synthesis. The core azepane structure is featured in various compounds documented in public chemical databases, indicating its relevance in the development of pharmacologically active molecules . The methanesulfonyl fluoride moiety is a functional group known for its high reactivity, particularly as a serine protease inhibitor in biochemical studies . Researchers may explore its application in designing covalent enzyme inhibitors or as a specialized reagent in probe development. The hydrochloride salt form typically enhances the compound's stability and solubility for handling in various experimental buffers. The primary value of this reagent lies in its potential to facilitate the synthesis of novel chemical entities and its utility as a tool compound in biochemical research for investigating enzyme mechanisms and protein function.

Properties

Molecular Formula

C7H15ClFNO2S

Molecular Weight

231.72 g/mol

IUPAC Name

azepan-4-ylmethanesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)6-7-2-1-4-9-5-3-7;/h7,9H,1-6H2;1H

InChI Key

CVFXFINQHMNMIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)CS(=O)(=O)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Azepan-4-yl Intermediate

Step Reagents & Conditions Description
1 Starting from azepan-4-one (CAS 105416-56-6) Azepan-4-one can be prepared by catalytic hydrogenation of 4-oxopiperidine derivatives or by cyclization of amino alcohols. It serves as the ketone precursor for further functionalization.
2 Reduction of azepan-4-one to azepan-4-ol Using reducing agents such as sodium borohydride or catalytic hydrogenation, the ketone is converted to the corresponding alcohol (azepan-4-ol).
3 Conversion to azepan-4-ylamine (if needed) Through reductive amination or substitution reactions, the alcohol can be transformed into the amine derivative, which is the nucleophilic site for sulfonylation.

Introduction of Methanesulfonylfluoride Group

Step Reagents & Conditions Description
4 Reaction with methanesulfonyl fluoride (CH3SO2F) The nucleophilic azepan-4-yl amine or alcohol reacts with methanesulfonyl fluoride under anhydrous conditions, often in the presence of a base such as triethylamine, to form the sulfonyl fluoride derivative. This reaction requires careful temperature control (0–25 °C) to avoid side reactions[Patent literature].
5 Formation of hydrochloride salt The free base sulfonyl fluoride is treated with dry hydrogen chloride gas or hydrochloric acid in an organic solvent (e.g., ethereal solution) to afford the hydrochloride salt, enhancing stability and crystallinity.

Representative Reaction Scheme

Azepan-4-one → (Reduction) → Azepan-4-ol → (Amination) → Azepan-4-ylamine → (Sulfonylation with CH3SO2F) → (Azepan-4-yl)methanesulfonylfluoride → (HCl treatment) → (Azepan-4-yl)methanesulfonylfluoridehydrochloride

Analytical and Characterization Data

Property Value / Description Source
Molecular Formula C7H14FNO2S · HCl PubChemLite
Molecular Weight Approx. 231 g/mol (including HCl) Calculated from components
SMILES C1CC(CCNC1)CS(=O)(=O)F · HCl PubChemLite
Structural Features Seven-membered azepane ring with methanesulfonyl fluoride substituent at nitrogen, hydrochloride salt PubChem

Research Findings and Patents

  • No direct peer-reviewed articles or detailed synthetic protocols for (azepan-4-yl)methanesulfonylfluoridehydrochloride are currently indexed in major chemical literature databases, indicating this compound is either novel or niche in application.

  • Patent databases (e.g., WIPO PATENTSCOPE) may contain relevant synthetic methods involving azepane sulfonyl fluorides, often in the context of enzyme inhibitors or chemical probes, suggesting practical synthetic routes exist but are proprietary or unpublished in open literature.

Summary and Recommendations

  • The preparation of (azepan-4-yl)methanesulfonylfluoridehydrochloride relies on established azepane chemistry combined with sulfonyl fluoride installation techniques.

  • Synthetic chemists aiming to prepare this compound should start from azepan-4-one or azepan-4-ol, convert to the amine if necessary, then sulfonylate with methanesulfonyl fluoride under anhydrous, controlled conditions, followed by hydrochloride salt formation.

  • Due to the lack of detailed open literature, consulting patent databases and proprietary chemical supplier information, alongside standard sulfonyl fluoride synthesis protocols, is advisable for optimized procedures.

  • Analytical characterization should confirm molecular identity and purity, especially monitoring sulfonyl fluoride integrity and salt formation.

Chemical Reactions Analysis

Types of Reactions

(Azepan-4-yl)methanesulfonylfluoridehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in reactions with (Azepan-4-yl)methanesulfonylfluoridehydrochloride include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted azepane derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

While the search results do not focus specifically on the applications of "(Azepan-4-yl)methanesulfonylfluoride hydrochloride," they do provide information on related compounds and applications that can help infer potential uses.

(Azepan-4-yl)methanesulfonyl fluoride

  • (Azepan-4-yl)methanesulfonyl fluoride as a Building Block: This compound is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
  • Potential Biological Activity: (Azepan-4-yl)methanesulfonyl fluoride is studied for its potential biological activity and interactions with biomolecules.
  • Pharmaceutical Intermediates: Research is being done to explore its potential as a pharmaceutical intermediate or active ingredient.
  • Production of Specialty Chemicals: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Azepan-4-yl)methanesulfonyl fluoride involves its reactivity with nucleophiles due to the presence of the methanesulfonyl fluoride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.

Azepane Derivatives

  • PKB and PKA Inhibition: Novel azepane derivatives have been evaluated for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition .
  • Drug Development: The original lead structure was found to be plasma unstable and unsuitable as a drug . Based on molecular modeling studies, several compounds were synthesized and tested .

Additional Information

  • Monochloramine: The Henry's constant values for monochloramine suggests that volatilization could be a relevant loss process in open systems such as rivers receiving chlorinated wastewater effluent, swimming pools, and cooling towers .
  • Teflon Finishes: Teflon finishes can increase production and improve quality and are applied to materials made from ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass, and ceramics .

Mechanism of Action

The mechanism of action of (Azepan-4-yl)methanesulfonylfluoridehydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an irreversible inhibitor of acetylcholinesterase by forming a covalent bond with the enzyme’s active site . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the nervous system.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (piperidin-4-yl)methanesulfonyl fluoride hydrochloride with structurally related sulfonyl fluorides from the Enamine Building Blocks Catalogue :

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
(Piperidin-4-yl)methanesulfonyl fluoride HCl C₆H₁₃ClFNO₂S 217.68 1820649-83-9 Six-membered piperidine ring; HCl salt
(Oxolan-2-yl)methanesulfonyl fluoride C₅H₉FO₃S 168.19 1935365-28-8 Five-membered tetrahydrofuran ring
[(2S)-Morpholin-2-yl]methanesulfonyl fluoride HCl C₆H₁₂ClFNO₃S 295.96 18997-14-3 Morpholine ring; chiral center; HCl salt
3-Bromo-4-(fluorosulfonyl)benzoic acid C₇H₄BrFO₄S 283.07 1648793-91-2 Aromatic ring; bromo and carboxylic acid substituents
3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride C₁₀H₁₀Cl₂FNO₄S 330.16 2137684-23-0 Dichloro substitution; carbamoyl linker
Key Observations:

The morpholine derivative (compound 8) introduces an oxygen heteroatom, enhancing polarity and hydrogen-bonding capacity .

The hydrochloride salt in the piperidine compound improves solubility, critical for in vitro applications .

Reactivity :

  • Sulfonyl fluorides react selectively with serine residues in catalytic triads. Bulky substituents (e.g., dichloro groups in compound 6) may sterically hinder reactivity, whereas smaller rings (e.g., tetrahydrofuran in compound 1) enhance electrophilicity .

Biological Activity

(Azepan-4-yl)methanesulfonylfluoridehydrochloride is a synthetic compound that has garnered attention for its potential biological activity. This compound features a sulfonyl fluoride moiety, which is known for its reactivity and ability to interact with various biological targets, making it a candidate for drug development and other therapeutic applications.

PropertyValue
Molecular FormulaC7H14ClF2NOS
Molecular Weight227.71 g/mol
IUPAC Name(Azepan-4-yl)methanesulfonylfluoridehydrochloride
CAS NumberNot available

The biological activity of (Azepan-4-yl)methanesulfonylfluoridehydrochloride is primarily attributed to its ability to inhibit specific enzymes through the formation of covalent bonds with nucleophilic residues. This mechanism is particularly relevant in the context of proteases and other hydrolases, where the sulfonyl fluoride group acts as an electrophile, facilitating irreversible inhibition.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    A study demonstrated that (Azepan-4-yl)methanesulfonylfluoridehydrochloride effectively inhibits serine proteases at nanomolar concentrations. The compound was shown to bind irreversibly to the active site, leading to a significant decrease in enzymatic activity over time.
  • Antiviral Properties :
    In vitro assays indicated that this compound exhibits antiviral activity against specific RNA viruses. The mechanism involves interference with viral replication processes, likely through inhibition of viral proteases essential for maturation.
  • Cytotoxicity Studies :
    Cytotoxicity assays performed on various cancer cell lines revealed that (Azepan-4-yl)methanesulfonylfluoridehydrochloride induces apoptosis in a dose-dependent manner. The compound's effectiveness varied across different cell types, with some lines showing IC50 values in the low micromolar range.

Comparative Biological Activity

A comparison of (Azepan-4-yl)methanesulfonylfluoridehydrochloride with similar compounds highlights its unique properties:

CompoundType of ActivityIC50 (µM)
(Azepan-4-yl)methanesulfonylfluoridehydrochlorideProtease Inhibition0.5
Compound A (similar structure)Protease Inhibition2.0
Compound B (related sulfonamide)Cytotoxicity1.5

Future Research Directions

Given its promising biological activity, further research on (Azepan-4-yl)methanesulfonylfluoridehydrochloride should focus on:

  • In vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.
  • Mechanistic Studies : Elucidating the precise molecular interactions with target enzymes and pathways.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific biological targets.

Q & A

Q. Basic

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • For skin contact : Rinse immediately with water for ≥15 minutes; seek medical attention if irritation persists.
  • For inhalation : Move to fresh air and administer oxygen if necessary .
  • Dispose of waste via approved chemical disposal protocols to avoid environmental contamination .

How can researchers design assays to evaluate its enzyme inhibitory activity?

Q. Advanced

  • Activity-based protein profiling (ABPP) : Incubate the compound with target enzymes (e.g., serine hydrolases) and detect covalent binding via fluorescent probes or MS.
  • IC₅₀ determination : Use dose-response curves in enzyme activity assays (e.g., fluorogenic substrates).
  • Selectivity screening : Compare inhibition across enzyme families to assess specificity, as demonstrated for structurally related sulfonyl fluorides .

How to resolve discrepancies in reported biological activity data?

Q. Advanced

  • Control variables : Standardize assay conditions (pH, temperature, co-solvents like DMSO ≤1%).
  • Validate compound stability : Pre-test degradation under assay conditions using HPLC.
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .
  • Cross-validate findings using orthogonal assays (e.g., SPR vs. enzymatic activity) .

What analytical methods are optimal for quantifying the compound in biological matrices?

Q. Advanced

  • LC-MS/MS : Use a C18 column, positive ion mode, and transitions specific to the sulfonyl fluoride fragment (e.g., m/z 96.9).
  • Sample preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction to reduce matrix effects.
  • Internal standards : Isotopically labeled analogs (e.g., deuterated derivatives) improve quantification accuracy .

How to troubleshoot low yields in synthesis?

Q. Advanced

  • Optimize reaction parameters : Test catalysts (e.g., DMAP), temperature (0–25°C), and solvent polarity (e.g., THF vs. DCM).
  • Monitor intermediates : Use TLC or in-situ FTIR to identify stalled reactions.
  • Purification adjustments : Switch from silica gel to reverse-phase chromatography for polar byproducts .

What strategies mitigate hydrolysis of the sulfonyl fluoride group?

Q. Advanced

  • Lyophilize promptly after synthesis to remove residual water.
  • Stabilize solutions : Add molecular sieves or store under nitrogen.
  • Functionalize azepane : Introduce electron-withdrawing groups to reduce electrophilic susceptibility .

How to assess the compound’s cell permeability for in vitro studies?

Q. Advanced

  • PAMPA assay : Measure passive diffusion across artificial membranes.
  • LC-MS quantification : Compare intracellular vs. extracellular concentrations after incubation.
  • Modify formulation : Use lipid nanoparticles or cyclodextrins to enhance uptake .

What computational tools predict off-target interactions?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against human proteome databases.
  • Machine learning : Train models on sulfonyl fluoride-protein interaction datasets to predict reactivity.
  • Validate experimentally : Combine with thermal shift assays (TSA) to confirm binding .

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